B1191744 DS-7423

DS-7423

カタログ番号: B1191744
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DS-7423 is an orally bioavailable inhibitor of phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway, with potential antineoplastic activity. PI3K/mTOR kinase inhibitor this compound inhibits both PI3K kinase and mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in susceptible tumor cells. Activation of the PI3K/mTOR pathway promotes cell growth, survival, and resistance to chemotherapy and radiotherapy;  mTOR, a serine/threonine kinase downstream of PI3K, may also be activated independent of PI3K. Consequently, this agent may potentially be more potent than an agent that inhibits either PI3K kinase or mTOR kinase.

科学的研究の応用

Antitumor Activity in Ovarian Clear Cell Adenocarcinoma

DS-7423, a dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR), demonstrates significant antitumor activity, particularly in ovarian clear cell adenocarcinomas (OCCA). It effectively inhibits PI3Kα and mTOR, crucial in the PI3K/mTOR pathway activated in OCCA. This compound shows promising results in suppressing tumor growth and inducing TP53-dependent apoptosis in TP53 wild-type OCCAs, suggesting its potential as a targeted therapy for this cancer type (Kashiyama et al., 2014).

Phase I Clinical Trials for Advanced Solid Tumors

This compound has been part of phase I clinical trials in Japan, involving patients with advanced solid tumors. These trials aimed to establish the safety profile, pharmacokinetics, maximum tolerated dose, and recommend phase II dose of this compound. The trials indicated that this compound is tolerated and showed signs of anticancer activity and disease stabilization, although the maximum tolerated dose was not reached in these studies (Yokota et al., 2014).

Global Harmonization of Phase I Oncology Trials

Further research on this compound includes calls for global harmonization in phase I oncology trials. This is based on the outcomes of parallel first-in-human studies of this compound conducted in the United States and Japan. The study underscores the importance of considering patient populations' variations, such as body weight and body mass index, when determining the safety, efficacy, and dosage of this compound in different demographic groups (Yokota et al., 2017).

特性

外観

Solid powder

同義語

DS7423;  DS 7423;  DS-7423; NONE

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。